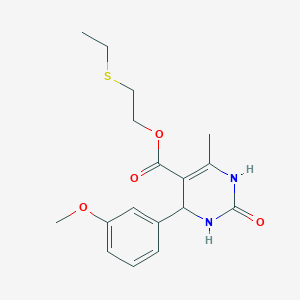![molecular formula C22H24ClN3 B5185371 7-chloro-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5185371.png)
7-chloro-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-4-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-4-methylquinoline is a chemical compound that has been extensively researched for its potential use in drug development. It belongs to the class of quinoline derivatives and has been found to possess a wide range of pharmacological properties. In
作用機序
The exact mechanism of action of 7-chloro-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-4-methylquinoline is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. It has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. It has also been found to bind to certain receptors in the brain, which may contribute to its analgesic and anti-cancer activities.
Biochemical and Physiological Effects:
7-chloro-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-4-methylquinoline has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer activity. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of 7-chloro-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-4-methylquinoline is its wide range of pharmacological properties. This makes it a promising candidate for drug development. However, one of the main limitations of this compound is its poor solubility in water, which may limit its bioavailability and effectiveness in vivo.
将来の方向性
There are several future directions for research on 7-chloro-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-4-methylquinoline. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an anti-cancer agent. Additionally, further research is needed to better understand the mechanism of action of this compound and to improve its solubility and bioavailability.
合成法
The synthesis of 7-chloro-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-4-methylquinoline involves the reaction of 7-chloro-4-methylquinoline with 1-(2,3-dimethylphenyl)piperazine in the presence of a suitable catalyst. The reaction proceeds through a series of steps to yield the final product. The purity of the product can be improved by using various purification techniques such as recrystallization, column chromatography, and HPLC.
科学的研究の応用
7-chloro-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-4-methylquinoline has been extensively studied for its potential use in drug development. It has been found to possess a wide range of pharmacological properties such as anti-inflammatory, analgesic, and anti-cancer activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
7-chloro-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3/c1-15-5-4-6-21(17(15)3)25-9-11-26(12-10-25)22-13-16(2)19-8-7-18(23)14-20(19)24-22/h4-8,13-14H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFBTOQGAJTKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC4=C(C=CC(=C4)Cl)C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-methylquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(1H-pyrazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B5185290.png)



![(2R*,3R*)-3-(dimethylamino)-1'-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5185317.png)
![N-isopropyl-2-(2-phenylethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5185326.png)
![5-[3-allyl-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-bromophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5185340.png)
![3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5185342.png)



![N~2~-(2-ethoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5185383.png)
![4-chloro-N-(2-(3,4-dimethoxyphenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5185388.png)
![9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride](/img/structure/B5185396.png)